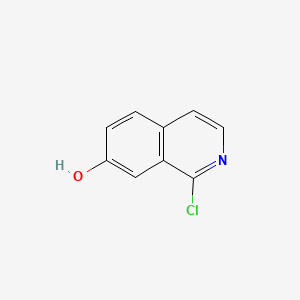
1-氯异喹啉-7-醇
描述
1-Chloroisoquinolin-7-ol is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.61 .
Molecular Structure Analysis
The IUPAC name for 1-Chloroisoquinolin-7-ol is 1-chloro-7-isoquinolinol . The InChI code for this compound is 1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H .Physical And Chemical Properties Analysis
1-Chloroisoquinolin-7-ol is a powder with a melting point of 202-204 degrees Celsius . It has a molecular weight of 179.61 .科学研究应用
Pharmaceutical Research: Anti-Cancer Agents
1-Chloroisoquinolin-7-ol: is a compound that has garnered attention in pharmaceutical research due to its structural similarity to natural isoquinoline alkaloids, which are known for their anti-cancer properties . The compound’s potential to act as a precursor in the synthesis of novel anti-cancer agents is significant. Researchers are exploring its efficacy in inhibiting the growth of cancer cells, with a focus on breast, lung, and colon cancers.
Medicinal Chemistry: Anti-Malarial Drugs
The structural framework of 1-Chloroisoquinolin-7-ol offers a scaffold for the development of new anti-malarial drugs . Its chlorine substituent may be modified to enhance the compound’s bioactivity against the malaria parasite. This could lead to the creation of more effective treatments for malaria, particularly in strains that have developed resistance to existing medications.
Organic Synthesis: Catalysts and Reagents
In organic synthesis, 1-Chloroisoquinolin-7-ol serves as a versatile catalyst and reagent . Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules. It is particularly useful in catalyzing reactions that form carbon-nitrogen bonds, which are prevalent in many pharmaceuticals and agrochemicals.
Material Science: Dyes and Pigments
The compound’s chemical structure allows it to be used in the synthesis of dyes and pigments . Its chlorine atom can be replaced with other functional groups, enabling the creation of a wide range of colors. This application is particularly relevant in the textile and printing industries, where there is a constant demand for new and stable colorants.
Biochemistry: Enzyme Inhibition Studies
1-Chloroisoquinolin-7-ol: is being studied for its role as an enzyme inhibitor . By binding to the active sites of certain enzymes, it can modulate their activity. This property is crucial for understanding the mechanisms of enzyme-related diseases and for developing drugs that target these enzymes.
Neuropharmacology: Neurotransmitter Modulation
Research into the neuropharmacological applications of 1-Chloroisoquinolin-7-ol is ongoing, with a focus on its ability to modulate neurotransmitter systems . This could have implications for the treatment of neurological disorders such as depression, anxiety, and schizophrenia, where neurotransmitter imbalance is a key factor.
安全和危害
The safety information for 1-Chloroisoquinolin-7-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
1-chloroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSWNGLUWDWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676385 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168003-06-3 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


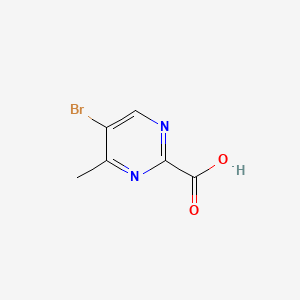

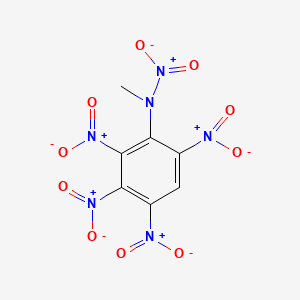
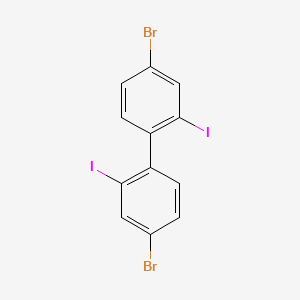
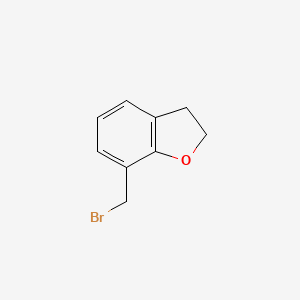

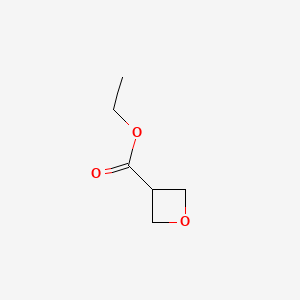
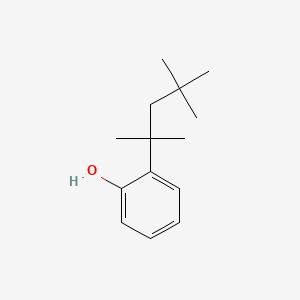
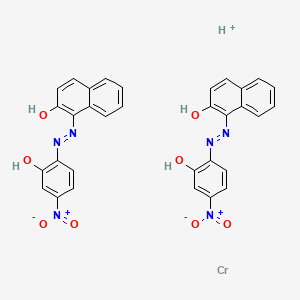

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)